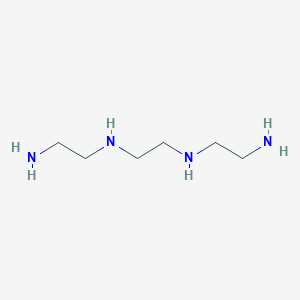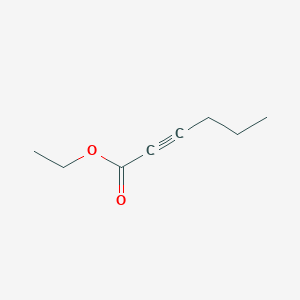
6-Aminothymine
Overview
Description
6-Aminothymine, also known as 5-methyl-6-aminouracil, is a heterocyclic organic compound with the molecular formula C5H7N3O2. It is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. The compound is characterized by the presence of an amino group at the sixth position and a methyl group at the fifth position of the pyrimidine ring .
Mechanism of Action
Target of Action
6-Aminothymine primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the catabolism of thymidine, a nucleoside that is essential for DNA synthesis .
Mode of Action
This compound interacts with its target, thymidine phosphorylase, by inhibiting its activity . This inhibition disrupts the normal catabolism of thymidine and other nucleosides, leading to changes in cellular processes that rely on these molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thymidine catabolism pathway . Thymidine phosphorylase, the enzyme inhibited by this compound, is responsible for the degradation of thymidine into thymine . By inhibiting this enzyme, this compound disrupts the normal flow of this pathway, potentially affecting downstream processes such as DNA synthesis.
Result of Action
The inhibition of thymidine phosphorylase by this compound leads to a disruption in the normal catabolism of thymidine . This can result in an accumulation of thymidine within the cell, which may have various molecular and cellular effects. For instance, it could potentially affect DNA synthesis, given that thymidine is a key component of DNA .
Biochemical Analysis
Cellular Effects
6-Aminothymine has been observed to influence various types of cells and cellular processes . It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented. It is hypothesized to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminothymine can be synthesized through various methods. One common approach involves the reaction of thymine with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the keto group with an amino group .
Another method involves the reduction of 6-nitrothymine using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
6-Aminothymine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Aminothymine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in DNA analogs and its potential effects on DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Thymine: The parent compound of 6-aminothymine, differing by the presence of an amino group.
6-Aminouracil: Similar structure but lacks the methyl group at the fifth position.
5-Methylcytosine: Similar in having a methyl group at the fifth position but differs in the presence of an amino group at the fourth position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thymidine phosphorylase and its potential antitumor activity set it apart from other similar compounds .
Properties
IUPAC Name |
6-amino-5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTGVWHMTHWOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166395 | |
| Record name | 6-Aminothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15828-63-4 | |
| Record name | 6-Aminothymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015828634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5,6-dihydro-5-(α-thyminyl)thymine, a compound related to 6-aminothymine?
A2: 5,6-Dihydro-5-(α-thyminyl)thymine is a photoproduct generated through the ultraviolet irradiation of bacterial spores. [] While its exact spectroscopic data are not provided in the provided abstracts, its synthesis involves a two-step process:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















